Compound Description: This compound, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It exhibits favorable pharmacokinetic properties and has been shown to increase cerebrospinal fluid glycine concentrations in rats. []
Relevance: While structurally distinct from 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, TP0439150 shares the presence of a pyrazole ring and a pyridine ring within its structure. [] Both compounds also feature an amide functional group. This suggests potential interest in exploring the structure-activity relationship between these two compounds and their effects on GlyT1 activity.
Compound Description: This compound serves as a structurally diverse backup to TP0439150, also demonstrating potent GlyT1 inhibitory activity. [] It possesses a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to TP0439150, making it a potentially more drug-like candidate. []
Relevance: Although this compound replaces the pyrazole ring with an imidazole ring, it shares several key structural features with 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, including the presence of a pyridine ring, an amide group, and an aromatic ring with a halogen substituent. [] The presence of a trifluoromethoxy group in this compound and a chlorophenyl group in 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide suggests potential exploration of different halogenated substituents on aromatic rings and their impact on biological activity.
Compound Description: This compound, [18F]NIDA-42033, is a radiolabeled pyrazole derivative developed as a potential positron emission tomography (PET) radiotracer for studying CB1 cannabinoid receptors. [] It was synthesized by nucleophilic [18F]fluorination of a corresponding 4-bromopyrazole precursor. []
Relevance: [18F]NIDA-42033 possesses a pyrazole core structure, a chlorophenyl substituent, and a piperidine group, all features shared with 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide. [] This structural similarity indicates potential interest in investigating the interaction of both compounds with cannabinoid receptors.
Compound Description: This compound was identified as a hit in a high-throughput screening campaign and served as the starting point for developing selective orexin-2 receptor antagonists (2-SORA). []
Relevance: Despite the different core scaffold (oxazole instead of cyclopentanecarboxamide), this compound possesses a pyrazole ring directly attached to the central scaffold, just like 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide. [] The presence of an aryl group (m-tolyl) linked to the central scaffold in both compounds further highlights the structural similarities and potential commonalities in their binding modes.
Compound Description: This is a potent, brain-penetrating, and orally active 2-SORA that emerged from the optimization of the initial high-throughput screening hit. [] It demonstrated efficacy in a sleep model in rats comparable to Seltorexant, a clinically investigated 2-SORA. []
Relevance: While the core scaffold differs, both this compound and 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide contain a pyrazole ring linked to an ethyl spacer and then to a larger heterocyclic system. [] This shared structural motif suggests potential similarities in their pharmacophoric features and warrants further exploration of their activity profiles.
Compound Description: ORG27569 is a well-characterized allosteric modulator of the CB1 cannabinoid receptor. [, , ] It exhibits a unique profile, increasing the binding affinity of orthosteric agonists like CP55,940 while simultaneously acting as a non-competitive antagonist in functional assays. [, ] ORG27569 also displays inverse agonist activity, decreasing basal signaling of the CB1 receptor. [] Its binding site overlaps with the antagonist/inverse agonist SR141716A but extends extracellularly, affecting receptor conformation and blocking movements necessary for signal transduction. []
Compound Description: PSNCBAM-1 is another allosteric modulator of the CB1 receptor, sharing a similar functional profile with ORG27569. [] It increases the binding affinity of orthosteric agonists while acting as a non-competitive antagonist in functional assays. []
Relevance: Although structurally different from 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, PSNCBAM-1 highlights the existence of multiple structural classes capable of allosterically modulating the CB1 receptor. [] Understanding the diverse range of compounds exhibiting this activity could provide valuable insights for developing novel therapeutic agents targeting the CB1 receptor.
Compound Description: SR141716A is a well-known antagonist/inverse agonist of the CB1 cannabinoid receptor. [, , , ] It potently blocks the effects of cannabinoid agonists and has been widely used to investigate the role of CB1 receptors in various physiological processes. [, , ]
Relevance: SR141716A possesses a pyrazole core structure, a piperidine group, and a substituted phenyl ring, all shared with 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide. [, , , ] This structural similarity strongly suggests that 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide may also interact with the CB1 receptor and potentially exhibit antagonist or inverse agonist activity.
Compound Description: WIN55,212-2 is a potent cannabinoid agonist, activating both CB1 and CB2 receptors. [, , , ] It has been extensively studied for its effects on various physiological and behavioral processes, including neuronal protection, pain modulation, and appetite regulation. [, , ]
Relevance: Although structurally distinct from 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, WIN55,212-2 highlights the pharmacological potential of compounds targeting cannabinoid receptors. [, , , ] Investigating the interaction of 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide with these receptors could reveal potential therapeutic applications for this compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.